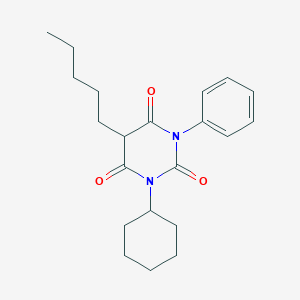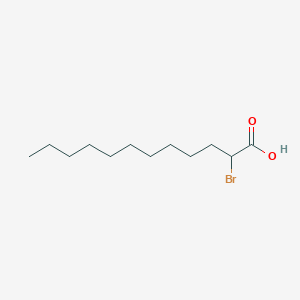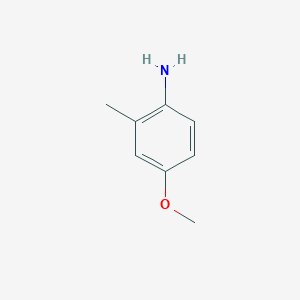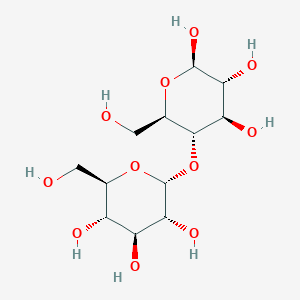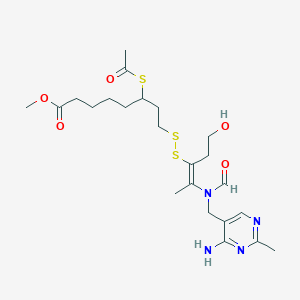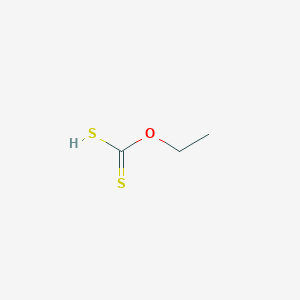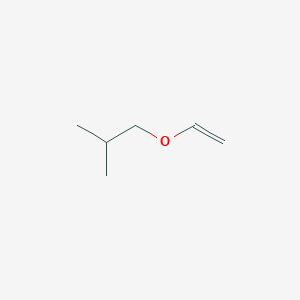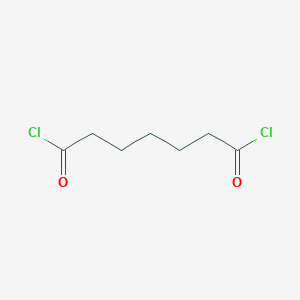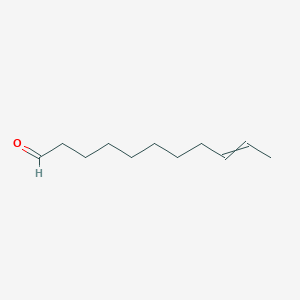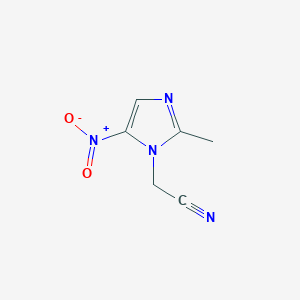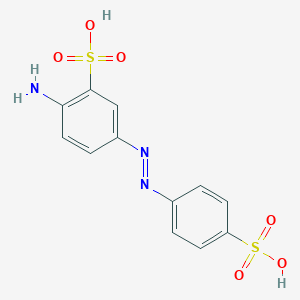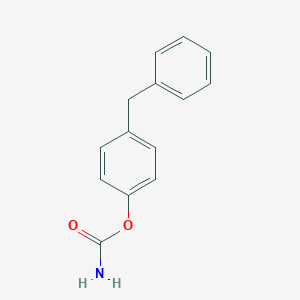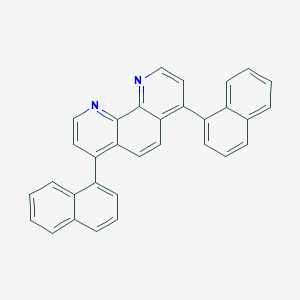![molecular formula C27H46O6 B089956 (2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid CAS No. 1061-64-9](/img/structure/B89956.png)
(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Varanic acid, also known as varanate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Varanic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Varanic acid has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, varanic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
Applications De Recherche Scientifique
Androsterone Derivatives as Inhibitors
Androsterone derivatives, possessing the typical steroid shape, have been studied for their potential as inhibitors of androgen biosynthesis. These compounds vary in their extra E ring structure, influencing their biological activity. Research on such derivatives provides insights into the design of novel inhibitors in androgen-related therapies (Djigoué et al., 2012).
Liver X Receptor Agonists from Bile Acid Analogs
Bile acid analogs, synthesized from hyodeoxycholic acid, have shown agonist activity towards Liver X receptors (LXRs). These receptors play a crucial role in regulating cholesterol metabolism. Derivatives of these bile acids could lead to new therapeutics in managing cholesterol-related disorders, such as atherosclerosis and Alzheimer's disease (Ching, 2013).
Triorganotin(IV) Derivatives in Antimicrobial and Antitumor Applications
Triorganotin(IV) derivatives of sodium deoxycholate have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds exhibit significant antibacterial, antifungal, and anticancer properties, suggesting potential applications in developing new therapeutic agents (Shaheen et al., 2014).
Propriétés
Numéro CAS |
1061-64-9 |
|---|---|
Nom du produit |
(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
Formule moléculaire |
C27H46O6 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C26H44O5/c1-15(4-9-22(28)23(29)24(30)31)19-7-8-20-18-6-5-16-14-17(27)10-12-25(16,2)21(18)11-13-26(19,20)3/h15-23,27-29H,4-14H2,1-3H3,(H,30,31)/t15-,16-,17-,18+,19-,20+,21+,22-,23-,25+,26-/m1/s1 |
Clé InChI |
FAYYTQMQTAKHRM-QDVPYJSNSA-N |
SMILES isomérique |
C[C@H](CCC(C(C)C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCC(C(C(=O)O)O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
SMILES canonique |
CC(CCC(C(C)C(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Description physique |
Solid |
Synonymes |
3 alpha,7 alpha,12 alpha,24-tetrahydroxy-5 beta-cholestanoic acid 3,7,12,24-tetrahydroxycholestanoic acid 3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-oic acid TTHCA varanic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




